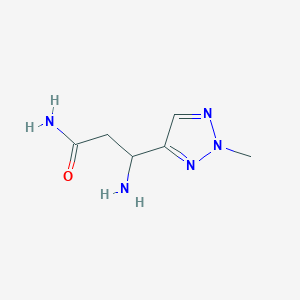
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group .
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the triazole derivative with a suitable acylating agent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced amine derivatives, and various substituted triazole compounds.
科学研究应用
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring .
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .
作用机制
The mechanism of action of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, π-stacking interactions, and coordination with metal ions .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both an amino group and a propanamide moiety, which confer additional reactivity and potential for functionalization compared to simpler triazole derivatives .
生物活性
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a synthetic compound notable for its unique structural features, including an amino group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. The triazole ring is known for its ability to interact with various biological targets, which enhances the compound's therapeutic potential.
The molecular formula of this compound is C6H10N4, with a molecular weight of approximately 170.17 g/mol. Its structure includes:
- An amino group (-NH2)
- A triazole ring
- A propanamide moiety
The biological activity of this compound is primarily attributed to the triazole ring's ability to form hydrogen bonds and π-stacking interactions with specific enzymes and receptors. These interactions can inhibit the activity of these molecular targets, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various bacterial strains and fungi, making them promising candidates for developing new antibiotics .
Antifungal Activity
The antifungal properties of this compound are linked to its ability to inhibit ergosterol synthesis in fungal cell membranes. This action compromises membrane integrity and leads to cell death. Studies have demonstrated that triazole derivatives can be effective against common fungal pathogens such as Candida albicans and Aspergillus species.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. For example, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that these derivatives could serve as templates for developing new antimicrobial agents .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, researchers synthesized a series of triazole-based compounds and tested their effects on human cancer cell lines (e.g., MCF7 for breast cancer). The findings revealed that one derivative exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating potent anticancer activity. This suggests that modifications to the triazole structure can significantly enhance therapeutic efficacy against cancer .
Research Findings Summary Table
属性
分子式 |
C6H11N5O |
|---|---|
分子量 |
169.19 g/mol |
IUPAC 名称 |
3-amino-3-(2-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-9-3-5(10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12) |
InChI 键 |
XSCIYJBPQVXXAY-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















